Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Description
Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a 3-methylbutyl group at position 3, a sulfanylidene moiety at position 2, a ketone at position 4, and a methyl ester at position 5. The quinazoline scaffold is known for its biological relevance, particularly in medicinal chemistry, where derivatives often exhibit antimicrobial, anticancer, or kinase-inhibitory activities . Structural characterization of such compounds typically employs X-ray crystallography, utilizing software like SHELX for refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9(2)6-7-17-13(18)11-5-4-10(14(19)20-3)8-12(11)16-15(17)21/h4-5,8-9H,6-7H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEWFFVLIMXJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate typically involves multi-step organic reactionsKey reagents often include sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The process typically includes steps like purification through recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce the sulfanylidene group to a thiol or other derivatives.
Substitution: Common in modifying the quinazoline core or the ester group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Including halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to various biological effects .
Comparison with Similar Compounds
Hypothetical Data Table for Comparative Analysis
Biological Activity
Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazoline core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, a related compound was evaluated against various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism of action is believed to involve DNA intercalation and disruption of cell cycle progression.
Case Study: Antiproliferative Effects
In a comparative study, this compound was tested against human pancreatic adenocarcinoma cell lines. The results indicated an IC50 value of approximately 0.051 µM against BxPC-3 and 0.066 µM against Panc-1 cells, highlighting its potent antiproliferative effects compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.004 mg/mL | 0.008 mg/mL |
| Escherichia coli | 0.03 mg/mL | 0.06 mg/mL |
| Enterobacter cloacae | 0.002 mg/mL | 0.004 mg/mL |
This table summarizes the antimicrobial efficacy observed in various studies, with notable potency exceeding that of traditional antibiotics like ampicillin .
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The flat structure facilitates intercalation into DNA, disrupting replication.
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell death.
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, preventing proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
